molecular formula C5H5ClN2 B016104 2-Amino-4-chloropyridine CAS No. 19798-80-2

2-Amino-4-chloropyridine

Cat. No. B016104
Key on ui cas rn: 19798-80-2
M. Wt: 128.56 g/mol
InChI Key: RQMWVVBHJMUJNZ-UHFFFAOYSA-N
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Patent
US06214801B1

Procedure details

Trimethylacetyl chloride (39.2 mL, 0.32 mol) was added dropwise to a solution of compound 3 (27.3 g, 0.21 mol) in pyridine (100 mL). The resulting mixture was stirred overnight at ambient temperature. Water (200 mL) was added and the aqueous mixture was extracted with EtOAc (3×100 mL). The combined EtOAc extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a solid which was crystallized from EtOH to give 43.2 g (95%) of compound 7 as a white solid.
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][N:10]=1.O>N1C=CC=CC=1>[Cl:15][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH:8][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])[CH:14]=1

Inputs

Step One
Name
Quantity
39.2 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
27.3 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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